![molecular formula C29H59O5P B14258709 Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate CAS No. 188743-77-3](/img/structure/B14258709.png)
Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate is a chemical compound known for its unique structure and properties. It is an ester of phosphoric acid and is characterized by the presence of two dodecyl groups and a prop-2-en-1-yloxyethyl group. This compound is used in various industrial and scientific applications due to its surfactant properties and its ability to interact with biological membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method involves the reaction of dodecanol with 2-[(prop-2-en-1-yl)oxy]ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphates depending on the reagents used.
Applications De Recherche Scientifique
Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Studied for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate: Similar structure but with only one dodecyl group.
Didodecyl phosphate: Lacks the prop-2-en-1-yloxyethyl group.
Dodecyl phosphate: Contains only one dodecyl group and no prop-2-en-1-yloxyethyl group.
Uniqueness
Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate is unique due to its dual dodecyl groups and the presence of the prop-2-en-1-yloxyethyl group. This combination imparts distinct surfactant properties and enhances its ability to interact with biological membranes, making it more effective in applications such as drug delivery and industrial formulations.
Propriétés
Numéro CAS |
188743-77-3 |
|---|---|
Formule moléculaire |
C29H59O5P |
Poids moléculaire |
518.7 g/mol |
Nom IUPAC |
didodecyl 2-prop-2-enoxyethyl phosphate |
InChI |
InChI=1S/C29H59O5P/c1-4-7-9-11-13-15-17-19-21-23-26-32-35(30,34-29-28-31-25-6-3)33-27-24-22-20-18-16-14-12-10-8-5-2/h6H,3-5,7-29H2,1-2H3 |
Clé InChI |
JMCHYYWTIOQYGS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCC)OCCOCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


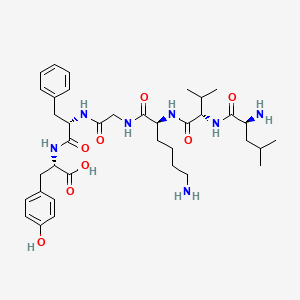
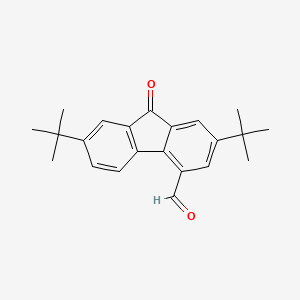
![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
![2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-](/img/structure/B14258647.png)

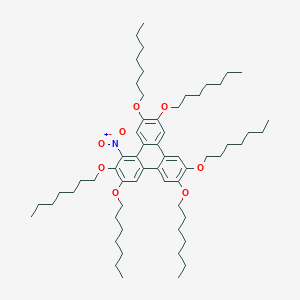
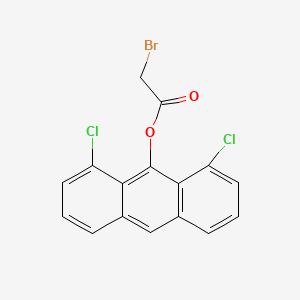
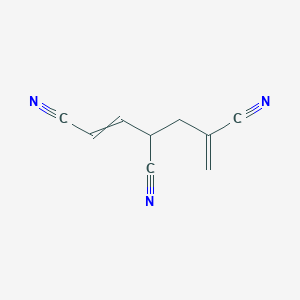
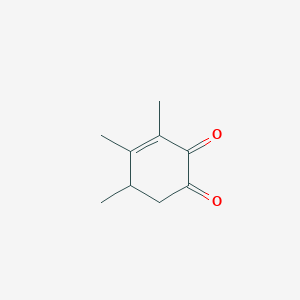
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate](/img/structure/B14258675.png)
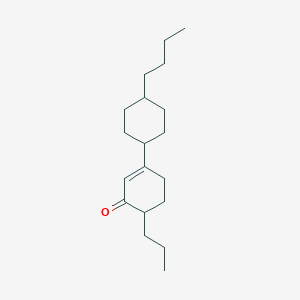
![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
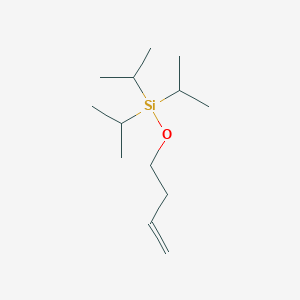
![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)
